molecular formula C4H4N2O3 B1310398 Cyano-hydroxyimino-acetic acid methyl ester CAS No. 61295-92-9

Cyano-hydroxyimino-acetic acid methyl ester

Cat. No. B1310398
CAS RN: 61295-92-9
M. Wt: 128.09 g/mol
InChI Key: ZTUBRMAHOKWHCL-ZZXKWVIFSA-N
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Description

Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 . It is used extensively in scientific research for its unique properties.


Synthesis Analysis

Methyl 2-Cyano-2-oximinoacetate, which is a cyano-oxime derivative used as a fungicide, is synthesized using Cyano-hydroxyimino-acetic acid methyl ester as an intermediate . The synthesis process involves various methods such as Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .


Molecular Structure Analysis

The molecular structure of Cyano-hydroxyimino-acetic acid methyl ester is represented by the formula C4H4N2O3 . The compound has a molecular weight of 128.09 .


Chemical Reactions Analysis

Cyano-hydroxyimino-acetic acid methyl ester is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .


Physical And Chemical Properties Analysis

Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 .

Scientific Research Applications

Thionation and Ligand Formation for Metal Complexation
Cyano-hydroxyimino-acetic acid methyl ester serves as a precursor for the synthesis of sulfur-containing derivatives, specifically 2-Cyano-2-(hydroxyimino)dithioacetic acid, through thionation. This derivative is a novel ligand for complexation with transition metal ions, offering a pathway for the development of metal coordination complexes. Optimal conditions for the synthesis and thionation reactions have been established, showcasing the compound's versatility in inorganic chemistry and potential applications in catalysis or material science (Hung et al., 2017).

Acylation Methodologies and Peptide Synthesis
The compound, referred to as Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), is highlighted in acylation chemistry for peptide, amide, and ester bond formation. Oxyma-based reagents offer advantages over traditional coupling agents, showcasing improved outcomes in terms of yield and purity for peptide synthesis. This has significant implications for the pharmaceutical industry and research in biochemistry, where precise and efficient bond formation is crucial (Subirós‐Funosas et al., 2014).

Enhanced Synthesis of α-Ketoamide Derivatives
OxymaPure, another derivative of Cyano-hydroxyimino-acetic acid methyl ester, has demonstrated superiority in the synthesis of α-ketoamide derivatives when used in combination with carbodiimide (DIC). The use of OxymaPure/DIC as a coupling reagent leads to high yields and purity of the target compounds, indicating its valuable role in the synthesis of potentially bioactive molecules (El‐Faham et al., 2013).

Coordination Chemistry with Transition Metals
Research on 2-Cyano-2-(hydroxyimino)acetic acid has revealed its effectiveness as a ligand for both Cu^2+ and Ni^2+ ions across a broad pH range. The formation of dimeric complexes, especially with Cu^2+ ions, underscores the compound's potential in coordination chemistry and the design of metal-organic frameworks or catalytic systems (Sliva et al., 1998).

Selective Esterification in Organic Synthesis
Oxyma and its derivatives have been shown to significantly impact the selective esterification of primary alcohols in the presence of water, improving the synthesis of esters. This method facilitates the esterification process by offering a route that combines efficiency with the ability to easily remove the catalyst or reagent post-reaction, thus streamlining synthetic protocols in organic chemistry (Wang et al., 2012).

Safety And Hazards

While specific safety and hazard information for Cyano-hydroxyimino-acetic acid methyl ester is not available, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Cyano-hydroxyimino-acetic acid methyl ester is a specialty product used for proteomics research . Its unique properties make it an indispensable tool for researchers, indicating its potential for continued use in various fields like organic synthesis, drug discovery, and material science.

properties

IUPAC Name

methyl (2E)-2-cyano-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-9-4(7)3(2-5)6-8/h8H,1H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBRMAHOKWHCL-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425920
Record name Cyano-hydroxyimino-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyano-hydroxyimino-acetic acid methyl ester

CAS RN

61295-92-9
Record name NSC158573
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Record name Cyano-hydroxyimino-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-CYANO-2-(HYDROXYIMINO)-ACETATE
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